Technical Monograph: 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol
Technical Monograph: 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol
This guide serves as a technical monograph for 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol , a specialized heterocyclic intermediate used in the synthesis of bioactive pyrimidine scaffolds.
Identity & Core Specifications
| Parameter | Technical Specification |
| Chemical Name | 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol |
| CAS Number | 339278-89-6 |
| IUPAC Name | 6-(methoxymethyl)-2-phenylpyrimidin-4(3H)-one (Tautomeric dominant) |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| SMILES | COCC1=CC(=NC(=N1)C2=CC=CC=C2)O |
| Solubility Profile | Low in neutral water; soluble in DMSO, DMF, and aqueous base (deprotonation).[1] |
| pKa (Calculated) | ~9.2 (OH/NH acidic proton) |
Part 1: The Synthetic Logic (Benzamidine Route)
Strategic Overview
The synthesis of 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol follows a classic condensation cyclization between a bis-nucleophile (amidine) and a bis-electrophile (
The Challenge: The primary challenge in this synthesis is controlling the regiochemistry and preventing the hydrolysis of the methoxymethyl ether side chain during the harsh reflux conditions required for cyclization.
The Solution: We utilize Benzamidine Hydrochloride and Ethyl 4-methoxyacetoacetate under basic conditions (Sodium Ethoxide/Ethanol). The choice of ethoxide matches the ester leaving group, preventing transesterification byproducts, while the thermodynamic stability of the aromatic pyrimidine ring drives the reaction to completion.
Reaction Pathway Visualization
Figure 1: Condensation pathway for the formation of the pyrimidine core.
Part 2: Validated Experimental Protocol
Safety Note: Benzamidine is hygroscopic. The reaction requires anhydrous conditions to maximize yield.
Materials
-
Reagent A: Benzamidine Hydrochloride (1.0 eq)
-
Reagent B: Ethyl 4-methoxyacetoacetate (1.1 eq)
-
Base: Sodium Ethoxide (NaOEt), 21% wt in Ethanol (2.5 eq)
-
Solvent: Anhydrous Ethanol
Step-by-Step Methodology
-
Free Base Generation (In-Situ):
-
Charge a flame-dried round-bottom flask with anhydrous Ethanol under Nitrogen atmosphere.
-
Add Sodium Ethoxide solution (2.5 eq).
-
Add Benzamidine Hydrochloride (1.0 eq) in one portion. Stir at ambient temperature for 30 minutes.
-
Why: This liberates the free amidine base (
) and neutralizes the HCl salt. The excess base (1.5 eq) is reserved for the enolate formation of the keto-ester.
-
-
Condensation:
-
Add Ethyl 4-methoxyacetoacetate (1.1 eq) dropwise over 15 minutes.
-
Observation: The solution may darken slightly as the enolate forms.
-
Heat the mixture to reflux (78°C) and maintain for 6–12 hours.
-
Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting amidine spot should disappear.
-
-
Workup & Isolation (The "Precipitation Switch"):
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent to ~20% of the original volume under reduced pressure.
-
Dilute with water (twice the volume of the residue). The product exists as a soluble sodium salt (phenolate) at this stage.
-
Critical Step: Acidify carefully with 2M HCl to pH ~4–5.
-
Result: The target pyrimidinol will precipitate as an off-white solid.
-
Filter the solid, wash with cold water (to remove NaCl), and dry under vacuum at 45°C.
-
Part 3: Mechanistic Insight & Tautomerism
Understanding the tautomeric nature of this molecule is vital for downstream processing. While the CAS name suggests an "ol" (alcohol), in solution and solid state, the molecule predominantly exists as the pyrimidin-4(3H)-one (lactam) tautomer.
Tautomeric Equilibrium Diagram
Figure 2: The keto-enol equilibrium.[1] The 'Enol' form is the species trapped during O-alkylation or chlorination.
Implications for Application:
-
Chlorination: To convert the 4-OH to a 4-Cl (a common activation step), one must use phosphorous oxychloride (
). This reagent shifts the equilibrium entirely to the enol form, trapping it as the chloropyrimidine. -
Alkylation: If reacting with alkyl halides, N-alkylation (at N3) often competes with O-alkylation (at C4-O). Solvent choice controls this: Polar aprotic solvents (DMF) favor O-alkylation, while non-polar solvents may favor N-alkylation.
Part 4: Downstream Utility (The "Chlorination Gateway")
The primary utility of CAS 339278-89-6 is as a precursor to 4-amino-pyrimidine derivatives (kinase inhibitor scaffolds).
Protocol for Activation (4-Cl derivative synthesis):
-
Suspend 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol in neat
(excess). -
Add catalytic N,N-Dimethylaniline.
-
Reflux for 2 hours.
-
Quench onto ice.
-
Product: 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine.
-
Note: The methoxymethyl ether is generally stable to
, but avoid or in subsequent steps to preserve this group.
-
References
-
Reagentia Supplier Database. (2024). Product Specification: 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol (CAS 339278-89-6).[2][3][4] Retrieved from
-
ChemicalBook. (2024). 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol Product Entry. Retrieved from
-
PubChem. (2024). Compound Summary: Pyrimidin-4-ol Derivatives. National Library of Medicine. Retrieved from
-
Alchimica. (2024). Catalog Entry: R00CA8H.[2][4] Retrieved from
Sources
- 1. (E)-3-(4-methoxyphenyl)-1-[2,4,6-trimethoxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one | C24H28O5 | CID 13941333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol (1 x 100 mg) | Reagentia [reagentia.eu]
- 3. 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol (1 x 250 mg) | Reagentia [reagentia.eu]
- 4. 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol (1 x 1 g) | Alchimica [shop.alchimica.cz]
